molecular formula C13H28O3 B14362082 2-Methyl-1-(octyloxy)butane-2,3-diol CAS No. 92614-40-9

2-Methyl-1-(octyloxy)butane-2,3-diol

Cat. No.: B14362082
CAS No.: 92614-40-9
M. Wt: 232.36 g/mol
InChI Key: ZAUKEDYRPVPXCX-UHFFFAOYSA-N
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Description

2-Methyl-1-(octyloxy)butane-2,3-diol is an organic compound with the molecular formula C13H28O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(octyloxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2,3-epoxybutane with octanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of the octanol to form the desired diol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(octyloxy)butane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Methyl-1-(octyloxy)butane-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(octyloxy)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic octyl group can interact with lipid membranes, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-butanediol: A similar diol with two hydroxyl groups on adjacent carbon atoms.

    2-Methyl-1,3-butanediol: Another diol with hydroxyl groups on the first and third carbon atoms.

    2-Methyl-2,3-butanediol: A diol with hydroxyl groups on the second and third carbon atoms.

Uniqueness

2-Methyl-1-(octyloxy)butane-2,3-diol is unique due to the presence of the octyloxy group, which imparts hydrophobic properties and influences its interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its specific applications and reactivity.

Properties

CAS No.

92614-40-9

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

2-methyl-1-octoxybutane-2,3-diol

InChI

InChI=1S/C13H28O3/c1-4-5-6-7-8-9-10-16-11-13(3,15)12(2)14/h12,14-15H,4-11H2,1-3H3

InChI Key

ZAUKEDYRPVPXCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(C)(C(C)O)O

Origin of Product

United States

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